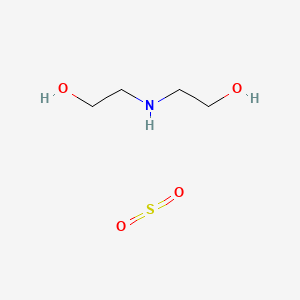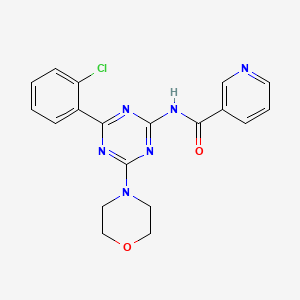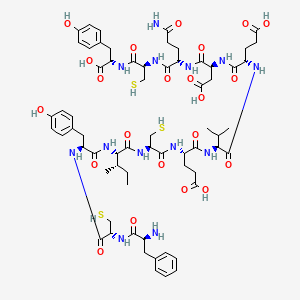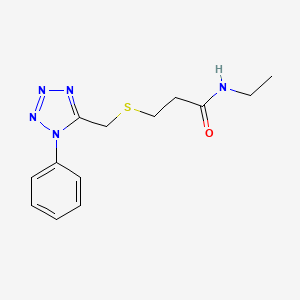
Sulfoquinovosyl diglyceride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfoquinovosyldiacylglycerol (SQDG) is a sulfur-containing but phosphorus-free lipid found in many photosynthetic organisms, including plants, algae, and cyanobacteria . It is a major component of the thylakoid membrane in chloroplasts, playing a crucial role in photosynthesis . The structure of SQDG consists of a sulfoquinovose head group linked to a diacylglycerol backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SQDG involves a two-step process. First, UDP-glucose and sulfite are combined by UDP-sulfoquinovose synthase (SQD1) to produce UDP-sulfoquinovose . In the second step, the sulfoquinovose portion of UDP-sulfoquinovose is transferred to diacylglycerol by the glycosyltransferase SQDG synthase, forming SQDG . This process can be carried out under controlled laboratory conditions to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of SQDG typically involves the extraction from natural sources such as cyanobacteria, algae, and plants. The extraction process includes cell lysis, lipid extraction using organic solvents, and purification through chromatographic techniques . Advances in biotechnology have also enabled the production of SQDG through genetically engineered microorganisms that can produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
SQDG undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions
Reduction: Reduction of SQDG can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving SQDG often use nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SQDG can lead to the formation of sulfoquinovose derivatives, while reduction can yield diacylglycerol and sulfoquinovose .
Applications De Recherche Scientifique
SQDG has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of SQDG involves its interaction with membrane proteins and its role in maintaining the structural integrity of the thylakoid membrane . SQDG molecules are closely associated with certain membrane proteins, providing stability and protection against environmental stress . Additionally, SQDG inhibits viral development by interfering with the activity of DNA-polymerase and reverse transcriptase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphatidylglycerol (PG): Another major lipid in the thylakoid membrane, essential for growth and photosynthesis.
Monogalactosyldiacylglycerol (MGDG): A neutral lipid that constitutes the bulk of the thylakoid membrane.
Digalactosyldiacylglycerol (DGDG): Another neutral lipid found in the thylakoid membrane.
Uniqueness of SQDG
SQDG is unique due to its sulfur-containing head group, which distinguishes it from other thylakoid lipids that typically contain phosphorus . This unique structure allows SQDG to play a specific role in photosynthesis and membrane stability, particularly under phosphate-deficient conditions .
Propriétés
Numéro CAS |
207976-87-2 |
|---|---|
Formule moléculaire |
C45H76O12S |
Poids moléculaire |
841.1 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R,6S)-6-[2-hexadecanoyloxy-3-[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxypropoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C45H76O12S/c1-3-5-7-9-11-13-15-17-18-19-20-22-23-25-27-29-31-33-40(46)54-35-38(36-55-45-44(50)43(49)42(48)39(57-45)37-58(51,52)53)56-41(47)34-32-30-28-26-24-21-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,20,22,25,27,38-39,42-45,48-50H,3-4,6,8-10,12,14-16,19,21,23-24,26,28-37H2,1-2H3,(H,51,52,53)/b7-5+,13-11+,18-17+,22-20+,27-25+/t38?,39-,42-,43+,44-,45+/m1/s1 |
Clé InChI |
IIDPUWZBYVLQEU-GMJMQRIKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)COC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


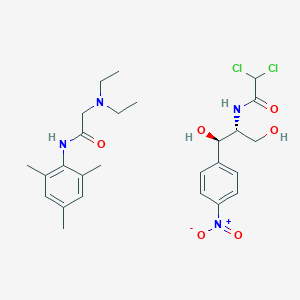

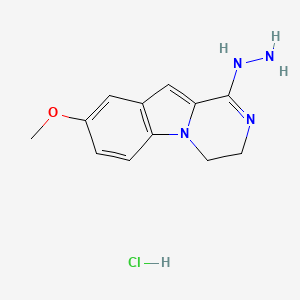
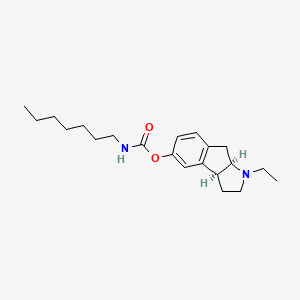
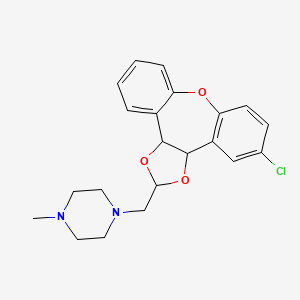
![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
